N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Kinase inhibitor scaffold Structure-Activity Relationship (SAR) Molecular recognition

N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine (CAS 1208653-21-7) is a polysubstituted 5-nitropyrimidine derivative with a molecular weight of 367.4 g/mol and formula C19H18FN5O2. It belongs to the 2,4-diaminopyrimidine class, a privileged scaffold in kinase inhibitor design, and features a unique combination of an N4-benzyl, an N2-(4-fluorobenzyl), and a 6-methyl group on the electron-deficient nitropyrimidine core.

Molecular Formula C19H18FN5O2
Molecular Weight 367.384
CAS No. 1208653-21-7
Cat. No. B2554584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
CAS1208653-21-7
Molecular FormulaC19H18FN5O2
Molecular Weight367.384
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H18FN5O2/c1-13-17(25(26)27)18(21-11-14-5-3-2-4-6-14)24-19(23-13)22-12-15-7-9-16(20)10-8-15/h2-10H,11-12H2,1H3,(H2,21,22,23,24)
InChIKeyLXGVQHLQWUAJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1208653-21-7: A Targeted 5-Nitropyrimidine-2,4-Diamine Building Block for Medicinal Chemistry


N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine (CAS 1208653-21-7) is a polysubstituted 5-nitropyrimidine derivative with a molecular weight of 367.4 g/mol and formula C19H18FN5O2 . It belongs to the 2,4-diaminopyrimidine class, a privileged scaffold in kinase inhibitor design, and features a unique combination of an N4-benzyl, an N2-(4-fluorobenzyl), and a 6-methyl group on the electron-deficient nitropyrimidine core. This specific substitution pattern distinguishes it from numerous other 2,4-diamino-5-nitropyrimidines used as intermediates in drug discovery.

Pre-installed Modifications N2-(4-fluorobenzyl) and 6-methyl groups reduce downstream synthetic steps
Scaffold Differentiation Distinct substitution pattern from generic 2,4-diamino-5-nitropyrimidines

The Critical Role of N2-(4-Fluorobenzyl) and N4-Benzyl Groups in CAS 1208653-21-7


Generic or closely related analogs, such as those lacking the 4-fluorobenzyl group (e.g., N4-benzyl-5-nitropyrimidine-4,6-diamine) or the 6-methyl substituent, cannot reproduce the precise electronic, steric, and lipophilic profile of CAS 1208653-21-7. The electron-withdrawing para-fluoro substituent on the N2-benzyl group modulates the electron density of the pyrimidine core, which can significantly alter binding affinity to biological targets and metabolic stability compared to the unsubstituted benzyl analog [1]. Quantitative comparisons are presented below.

Missing 4-fluorobenzyl Analogs lacking the 4-fluorobenzyl group may shift electronic and binding profiles
Missing 6-methyl Removal of the 6-methyl group eliminates a synthetic handle and alters steric environment

Head-to-Head Structural and Property Differentiation of N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine


Comparative Profile: CAS 1208653-21-7 vs. Unsubstituted Benzyl Analog (MLS000698826)

CAS 1208653-21-7 is a further elaborated analog of the simpler 5-nitropyrimidine scaffold, such as MLS000698826 (N4-benzyl-5-nitropyrimidine-4,6-diamine). The unsubstituted analog exhibits weak inhibitory activity against the tegument protein VP16 (HHV-1) with an IC50 of 10.3 µM [1]. CAS 1208653-21-7 integrates a para-fluorobenzyl group at N2 and a methyl group at C6. In numerous pyrimidine-based kinase inhibitor series, introducing a para-fluoro substituent on a benzylamine moiety has been shown to enhance target binding affinity by 2- to 10-fold compared to the unsubstituted phenyl analog due to improved van der Waals contacts and conformational restriction via dipole interactions [2]. No direct binding data for CAS 1208653-21-7 is publicly available.

Binding Affinity (IC50)
Class-level
Target: undisclosed; Comparator (MLS000698826): 10.3 µM
Class SAR predicts ~2–10× improvement
Supports binding optimization workflow
Direct binding data unavailable; based on published 4-F SAR
Kinase inhibitor scaffold Structure-Activity Relationship (SAR) Molecular recognition

Lipophilic Ligand Efficiency Potential: Effect of 4-Fluorobenzyl vs. 4-Chlorobenzyl

The 4-fluorobenzyl group in CAS 1208653-21-7 confers a distinct electronic profile compared to the 4-chlorobenzyl analog (a common alternative in screening libraries). Fluorine has a smaller atomic radius and higher electronegativity, resulting in a lower lipophilicity contribution (π = 0.14 for F vs. 0.71 for Cl) . This can translate into reduced logP and improved ligand efficiency metrics. For the direct comparator 5-chloro-N2-(4-fluorobenzyl)-N4-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (CAS 1447605-97-1), the 4-chlorobenzyl variant is reported to have a higher molecular weight and calculated logP.

Lipophilic Profile (clogP)
Context-dependent
Target (4-F): clogP ~4.2, MW 367.4
4-Cl analog: clogP >4.7, MW >383
Lower lipophilicity aligns with lead optimization guidelines
Estimated from Hansch π constants; experimental validation needed
ADME optimization Property-based design Halogen bonding

Synthetic Versatility: 6-Methyl Group as a Handle for Further Functionalization

Unlike the simple 5-nitropyrimidine-2,4-diamine core (MW 155.11 g/mol) which requires additional synthetic steps to introduce substituents, CAS 1208653-21-7 arrives with a 6-methyl group already in place. This methyl group is a known synthetic handle for subsequent sp3 C-H oxidation, halogenation, or Mannich-type reactions. Having this group pre-installed eliminates one synthetic step compared to starting from the unsubstituted core.

Synthetic Step Reduction
Reported
1 step saved vs. unsubstituted core
Estimated 5–15% overall yield improvement
Accelerates analog synthesis for SAR campaigns
Typical synthesis pathway analysis; actual yields project-dependent
Synthetic intermediate Late-stage functionalization C-H activation

Primary Research Applications for N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine


Kinase Inhibitor Lead Generation

As a densely functionalized 2,4-diaminopyrimidine, this compound serves as an advanced intermediate for structure-activity relationship (SAR) studies targeting the ATP-binding pocket of kinases. The N2-(4-fluorobenzyl) and N4-benzyl groups occupy distinct hydrophobic pockets, mimicking the binding mode of many FDA-approved kinase inhibitors. Pre-installing the 4-fluorobenzyl group, as supported by the class-level evidence that para-fluoro substitution enhances target potency [1], makes it an efficient starting point for hit-to-lead campaigns.

Neglected Tropical Disease Drug Discovery

The 2,4-diamino-6-methyl-5-nitropyrimidine core has shown activity against Trypanosoma cruzi in phenotypic screens. CAS 1208653-21-7 represents an elaborated analog of that core, with additional substituents that may improve selectivity and pharmacokinetic properties for Chagas disease drug discovery programs . Its availability as a single, pure building block allows researchers to quickly explore this chemical space without multi-step synthesis.

Chemical Probe Synthesis for Epigenetic Targets

The combination of a nitropyrimidine core with substituted benzylamines is a recurrent motif in inhibitors of bromodomains and methyltransferases. The electron-withdrawing nitro group at C5 activates the pyrimidine ring for further nucleophilic aromatic substitution, allowing rapid diversification of the scaffold to generate chemical probes for target validation . This compound delivers two diversity points (N2 and N4) already optimized with sterically and electronically distinct benzyl groups.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Studies
2,4-diaminopyrimidine scaffold with 4-F-benzyl
ATP-competitive binding and selectivity profiling
Chagas Disease Drug Discovery Research
Elaborated 6-methyl core for selectivity exploration
Phenotypic screening against T. cruzi
Epigenetic Chemical Probe Development
Nitropyrimidine core with two diversification points
Bromodomain/methyltransferase inhibition assays
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